molecular formula C18H21NO B181116 4-tert-butyl-N-methyl-N-phenylbenzamide CAS No. 70019-98-6

4-tert-butyl-N-methyl-N-phenylbenzamide

Cat. No. B181116
CAS RN: 70019-98-6
M. Wt: 267.4 g/mol
InChI Key: HIYAQBUTHPUUSV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methyl-N-phenylbenzamide, also known as methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its high potential for abuse and addiction. However,

Scientific Research Applications

Synthetic Applications

  • Directed Metalation Synthesis : N-tert-butyl-N-methyl-2-methoxybenzamide, closely related to 4-tert-butyl-N-methyl-N-phenylbenzamide, demonstrates potential in directed metalation syntheses. This process was utilized to synthesize lunularic acid, highlighting its applicability in complex organic syntheses (Reitz & Massey, 1990).

  • Synthesis of Antioxidants : Derivatives of tert-butyl-N-methyl-N-phenylbenzamide have been synthesized as potential antioxidants. Their hydrogen bonding capabilities were confirmed through spectroscopic methods, indicating their utility in the development of new antioxidant compounds (Storozhok et al., 2013).

Material Science and Nanotechnology

  • Surface Functionalization of Nanoparticles : Cationic dendrons derived from tert-butyl-pyridine, incorporating 4-tert-butyl-N-methyl-N-phenylbenzamide, were used for zinc oxide (ZnO) nanoparticles surface functionalization. This application is significant for the development of dye-sensitized solar cells, demonstrating the compound's role in advanced material science (Gnichwitz et al., 2010).

  • Polymer Development with Low Dielectric Constant : Novel polyimides with tert-butyl side groups, synthesized from compounds structurally related to 4-tert-butyl-N-methyl-N-phenylbenzamide, exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. These properties make them suitable for applications in the electronics industry (Chern & Tsai, 2008).

Catalysis and Organic Reactions

  • Palladium(II) Complex Catalysis : Palladium(II) complexes involving triazole-based N-heterocyclic carbene ligands, related to tert-butyl-N-methyl-N-phenylbenzamide, have been synthesized and characterized. Their catalytic performance in Suzuki–Miyaura cross-coupling reactions is promising, indicating potential applications in organic synthesis (Turek et al., 2014).

  • Anionic Polymerization of Styrene Derivatives : The anionic block copolymerization of various styrene derivatives, including compounds similar to 4-tert-butyl-N-methyl-N-phenylbenzamide, has been explored. This process is significant for the production of polymers with specific properties (Ishizone et al., 1993).

properties

CAS RN

70019-98-6

Product Name

4-tert-butyl-N-methyl-N-phenylbenzamide

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C18H21NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h5-13H,1-4H3

InChI Key

HIYAQBUTHPUUSV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Pictograms

Irritant

synonyms

Antigen, CD10
Antigens, CD10
Antigens, Leukemia, Common Acute Lymphoblastic
Atriopeptidase
CALLA Antigen
Carboxypeptidase, Enkephalin Dipeptidyl
CD10 Antigen
CD10 Antigens
Common Acute Lymphoblastic Leukemia Antigens
Dipeptidyl Carboxypeptidase, Enkephalin
Endopeptidase 24.11
Endopeptidase 24.11, Neutral
Endopeptidase, Neutral
Endopeptidase-24.11
Enkephalin Dipeptidyl Carboxypeptidase
Enkephalinase
Enkephalinase 24.11
Enkephalinase-24.11
Enzyme, YGG-Forming
Kidney Brush Border Neutral Proteinase
Kidney-Brush-Border Neutral Proteinase
Membrane Metallo Endopeptidase
Membrane Metallo-Endopeptidase
Metallo-Endopeptidase, Membrane
Metalloendopeptidase, Thermolysin-Like
Neprilysin
Neutral Endopeptidase
Neutral Endopeptidase 24.11
Neutral Proteinase, Kidney-Brush-Border
Thermolysin Like Metalloendopeptidase
Thermolysin-Like Metalloendopeptidase
YGG Forming Enzyme
YGG-Forming Enzyme

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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